

# Physical and chemical properties of N-Oxetan-3-ylidenehydroxylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Oxetan-3-ylidenehydroxylamine*

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## N-Oxetan-3-ylidenehydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-Oxetan-3-ylidenehydroxylamine**, a heterocyclic compound incorporating a strained oxetane ring and an oxime functional group, represents a molecule of significant interest in medicinal chemistry and drug discovery. The oxetane moiety is increasingly utilized as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often improving metabolic stability, aqueous solubility, and lipophilicity of parent compounds. The oxime group, a versatile functional handle, is known to participate in various chemical transformations and can contribute to the biological activity of a molecule. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **N-Oxetan-3-ylidenehydroxylamine**, detailed synthetic protocols based on established methodologies, and an analysis of its potential applications in research and development.

### Chemical and Physical Properties

Direct experimental data for **N-Oxetan-3-ylidenehydroxylamine** is limited in publicly available literature. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physical and Chemical Properties of **N-Oxetan-3-ylidenehydroxylamine**

Property	Value	Source
IUPAC Name	N-(oxetan-3-ylidene)hydroxylamine	-
Synonyms	3-Oxetanone, oxime	-
CAS Number	22214-13-7	[1]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> NO <sub>2</sub>	[2]
Molecular Weight	87.08 g/mol	[2]
Appearance	Predicted: Colorless solid or oil	-
Melting Point	Not available	-
Boiling Point	Predicted: ~221.5 °C	[1]
Solubility	Predicted: Soluble in water and polar organic solvents	-
pKa	Predicted: ~11.20	[1]
InChI	InChI=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2	[2]
InChIKey	HRTZAWWDEKUQSN-UHFFFAOYSA-N	[2]
SMILES	C1C(=NO)CO1	[2]

## Synthesis and Experimental Protocols

The synthesis of **N-Oxetan-3-ylidenehydroxylamine** can be achieved in a two-step process starting from a suitable precursor. The first step involves the synthesis of the key intermediate, oxetan-3-one, followed by its conversion to the corresponding oxime.

### Synthesis of Oxetan-3-one

A general and practical method for the synthesis of oxetan-3-ones from readily available propargylic alcohols has been reported.<sup>[3]</sup> This method utilizes a gold-catalyzed intermolecular oxidation.

#### Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one from Propargyl Alcohol<sup>[3]</sup>

- To a solution of propargyl alcohol (1.0 mmol) in a suitable solvent such as dioxane or acetonitrile (5.0 mL), add a gold catalyst (e.g., IPrAuCl/AgNTf<sub>2</sub>, 2 mol%).
- Add an oxidant, such as 3-methoxycarbonyl-5-bromopyridine N-oxide (1.2 mmol).
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitoring by TLC or GC-MS).
- Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
- The solvent is removed under reduced pressure, and the crude oxetan-3-one is purified by column chromatography on silica gel.

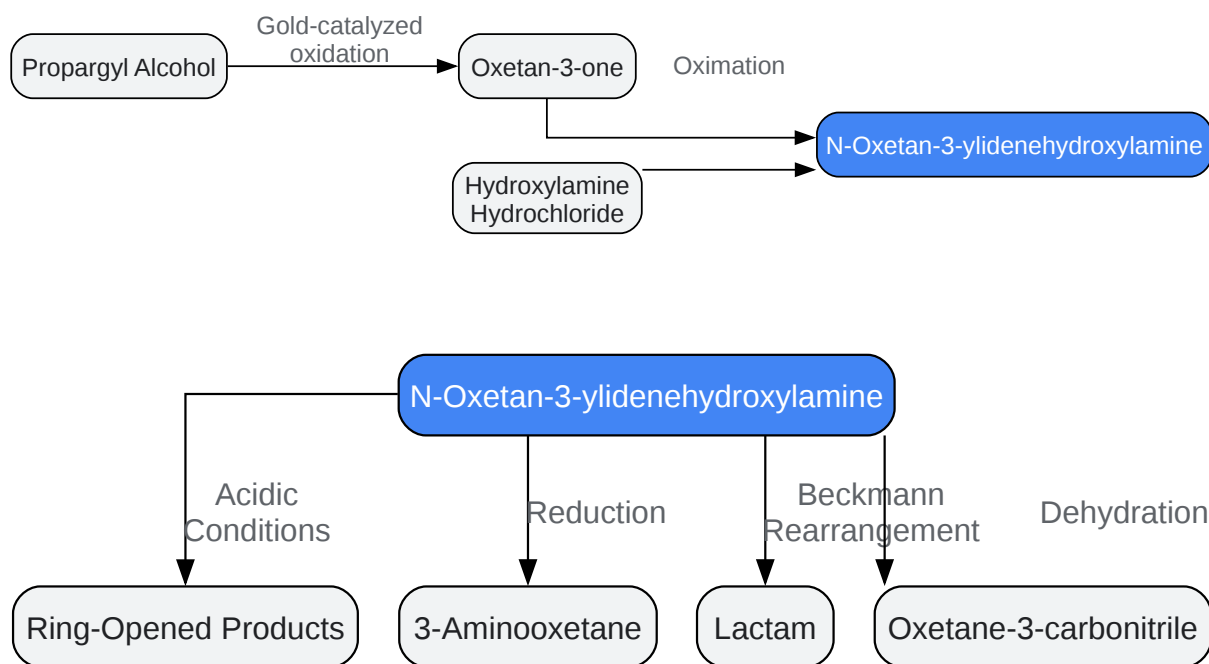
## Synthesis of N-Oxetan-3-ylidenehydroxylamine

The formation of an oxime from a ketone is a well-established and generally high-yielding reaction.<sup>[4][5][6][7]</sup>

#### Experimental Protocol: Oximation of Oxetan-3-one<sup>[4][5]</sup>

- Dissolve oxetan-3-one (1.0 mmol) in ethanol or a mixture of ethanol and water.
- Add hydroxylamine hydrochloride (1.1-1.5 mmol).
- A base, such as pyridine, sodium acetate, or a mild aqueous base (e.g., 10% K<sub>2</sub>CO<sub>3</sub> solution), is added to neutralize the HCl and facilitate the reaction.<sup>[4][5]</sup>
- The reaction mixture is stirred at room temperature or gently heated (e.g., refluxed for 15-60 minutes) until the reaction is complete (monitored by TLC).<sup>[5]</sup>

- If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
- The crude product is then purified, for example, by recrystallization or column chromatography.



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- To cite this document: BenchChem. [Physical and chemical properties of N-Oxetan-3-ylidenehydroxylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3391778#physical-and-chemical-properties-of-n-oxetan-3-ylidenehydroxylamine>]

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